Lipophilicity Advantage for Membrane Permeability
The target N,N-dimethyl compound has a higher calculated partition coefficient (cLogP), consistent with the addition of two methyl groups to the amide nitrogen . This increases lipophilicity, which is paramount for passive membrane permeability. In contrast, the primary amide analog (CAS 13582-93-9) has a lower cLogP, which may limit its ability to cross biological membranes in cell-based assays [1].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 1.02 (ALOGPS 2.1) |
| Comparator Or Baseline | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS 13582-93-9): cLogP 0.30 (ALOGPS 2.1) |
| Quantified Difference | Δ 0.72 log units |
| Conditions | In silico modeling using ALOGPS 2.1 software |
Why This Matters
A higher logP value is directly correlated with improved passive membrane permeability, a critical requirement for intracellular target engagement assays, giving the N,N-dimethyl variant a measurable advantage for cell-based screening.
- [1] Molbase. 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. CAS 13582-93-9. View Source
